2-(Cyclobutylamino)cyclohexan-1-ol
Description
2-(Cyclobutylamino)cyclohexan-1-ol is an organic compound with the molecular formula C10H19NO. It is a cyclohexanol derivative where the hydroxyl group is substituted with a cyclobutylamino group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Properties
IUPAC Name |
2-(cyclobutylamino)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-10-7-2-1-6-9(10)11-8-4-3-5-8/h8-12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFCZEIEVPJQJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC2CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclobutylamino)cyclohexan-1-ol typically involves the reaction of cyclohexanone with cyclobutylamine. The process can be carried out under mild conditions using a suitable solvent such as ethanol or methanol. The reaction is usually catalyzed by an acid or base to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclobutylamino)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanone derivatives.
Reduction: Cyclohexylamine or cyclobutylamine derivatives.
Substitution: Halogenated cyclohexanols or alkylated cyclohexanols.
Scientific Research Applications
2-(Cyclobutylamino)cyclohexan-1-ol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Cyclobutylamino)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simple cyclohexane derivative with a hydroxyl group.
Cyclohexanone: A ketone derivative of cyclohexane.
Cyclobutylamine: An amine with a cyclobutyl group.
Uniqueness
2-(Cyclobutylamino)cyclohexan-1-ol is unique due to the presence of both a cyclobutylamino group and a hydroxyl group on the cyclohexane ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research.
Biological Activity
Overview
2-(Cyclobutylamino)cyclohexan-1-ol is an organic compound characterized by the molecular formula C10H19NO. This compound, a derivative of cyclohexanol, features a hydroxyl group substituted with a cyclobutylamino group. Its unique structure has garnered interest in various scientific fields, particularly for its potential biological activities and interactions with biomolecules.
The synthesis of this compound typically involves the reaction of cyclohexanone with cyclobutylamine, often catalyzed by an acid or base under mild conditions. The compound can undergo various chemical reactions including oxidation, reduction, and substitution, which makes it versatile for further chemical modifications.
| Reaction Type | Description |
|---|---|
| Oxidation | Hydroxyl group can be oxidized to form ketones or aldehydes. |
| Reduction | Can be reduced to form different amines or alcohols. |
| Substitution | Hydroxyl group can be replaced with halogens or other functional groups. |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and metabolic processes. However, detailed studies are required to fully elucidate these mechanisms.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially effective against various pathogens.
- Cytotoxicity : In vitro assays have shown varying levels of cytotoxicity against different cell lines, indicating its potential as a therapeutic agent.
- Receptor Modulation : The compound's ability to modulate receptor activity suggests applications in pharmacology, particularly in developing drugs targeting specific receptors.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- A study published in the Journal of Medicinal Chemistry investigated the compound's role as a positive allosteric modulator for certain receptors, demonstrating significant effects on receptor activity at concentrations up to 100 µM .
- Another research effort focused on its cytotoxic effects in various cancer cell lines, revealing a safety margin that suggests potential therapeutic applications .
Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
